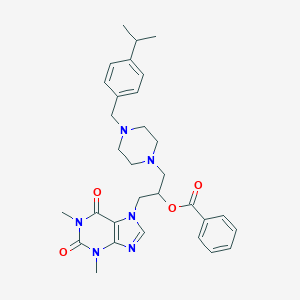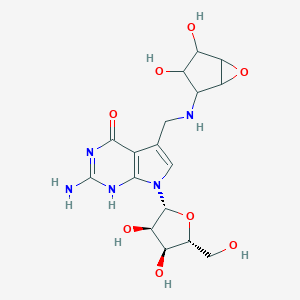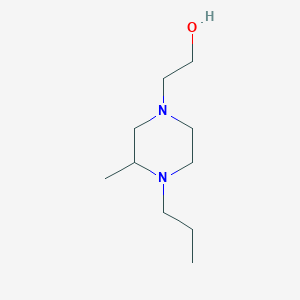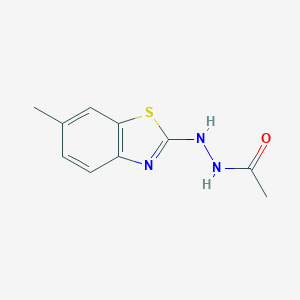
N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide, also known as MABTHAZA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular and molecular processes.
作用機序
The mechanism of action of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer development. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and cell differentiation.
生化学的および生理学的効果
N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has a wide range of biochemical and physiological effects, including:
1. Inhibition of enzymes: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been found to inhibit the activity of various enzymes, including COX-2 and HDACs.
2. Alteration of gene expression: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been shown to alter the expression of various genes, including those involved in cell growth and differentiation.
3. Induction of apoptosis: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells.
4. Antioxidant activity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been shown to have antioxidant activity, which may help protect against oxidative stress and related diseases.
実験室実験の利点と制限
N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Wide range of applications: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has a wide range of applications in scientific research, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.
2. Low toxicity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has low toxicity, making it a relatively safe compound to work with in lab experiments.
3. Easy to synthesize: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide is easy to synthesize using readily available starting materials.
Some of the limitations of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide include:
1. Limited solubility: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has limited solubility in water, which may make it challenging to work with in certain experiments.
2. Lack of specificity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been found to have activity against a wide range of enzymes and signaling pathways, which may make it difficult to determine its specific mechanism of action.
将来の方向性
There are several future directions for research on N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide, including:
1. Development of more specific analogs: Researchers could develop more specific analogs of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide that target specific enzymes or signaling pathways, which may lead to more effective treatments for various diseases.
2. Investigation of the mechanism of action: Further investigation of the mechanism of action of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide could help to better understand its biochemical and physiological effects.
3. Clinical trials: Clinical trials could be conducted to evaluate the safety and efficacy of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide as a potential treatment for various diseases.
4. Combination therapies: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide could be combined with other compounds to enhance its activity and improve its therapeutic potential.
合成法
The synthesis method of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide involves the reaction of 2-aminothiophenol with ethyl acetoacetate to form 6-methyl-2-thioxo-2,3-dihydro-1,3-benzothiazole-7-carboxylic acid ethyl ester. This compound is then reacted with hydrazine hydrate to yield N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide.
科学的研究の応用
N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular and molecular processes. Some of the scientific research applications of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide include:
1. Antimicrobial activity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been found to have antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.
2. Anticancer activity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been shown to have anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.
3. Anti-inflammatory activity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been found to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
4. Antioxidant activity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been shown to have antioxidant activity, which may help protect against oxidative stress and related diseases.
特性
CAS番号 |
100220-30-2 |
|---|---|
製品名 |
N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide |
分子式 |
C10H11N3OS |
分子量 |
221.28 g/mol |
IUPAC名 |
N'-(6-methyl-1,3-benzothiazol-2-yl)acetohydrazide |
InChI |
InChI=1S/C10H11N3OS/c1-6-3-4-8-9(5-6)15-10(11-8)13-12-7(2)14/h3-5H,1-2H3,(H,11,13)(H,12,14) |
InChIキー |
PPJQCDFXBBQPKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C |
正規SMILES |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C |
同義語 |
Acetic acid, 2-(6-methyl-2-benzothiazolyl)hydrazide (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)
![[4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate](/img/structure/B9460.png)
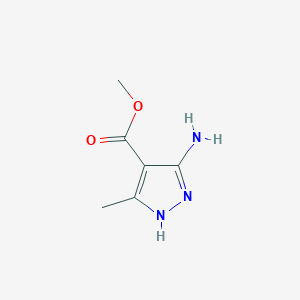
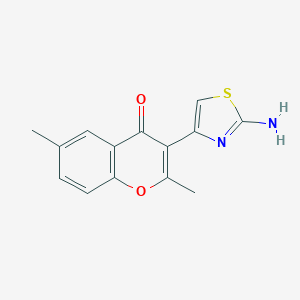
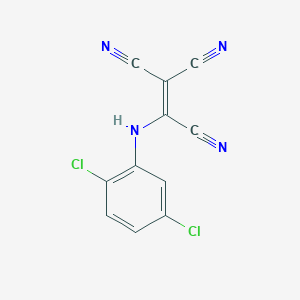
![[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate](/img/structure/B9469.png)

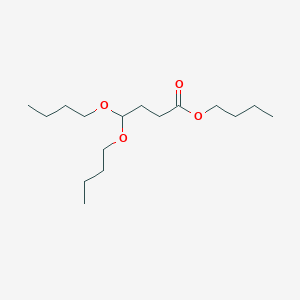
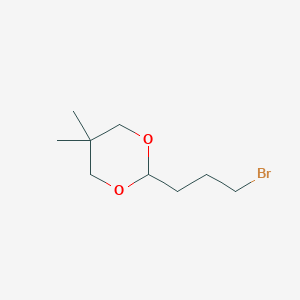
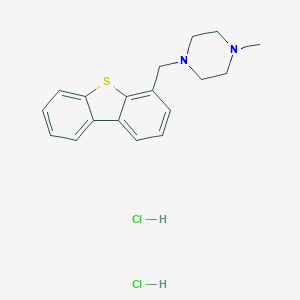
![1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole](/img/structure/B9477.png)
